molecular formula C21H24N2O3S B4085598 N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide

N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide

Cat. No. B4085598
M. Wt: 384.5 g/mol
InChI Key: INYINIXJGLAAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide, also known as MPAMT, is a proline-derived compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPAMT is a small molecule that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide is its relatively simple synthesis method. However, one limitation of this compound is its low yield, which may limit its use in large-scale experiments. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of this compound analogs may lead to the discovery of compounds with improved biological activity and reduced side effects.

Scientific Research Applications

N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)phenyl]-1-(2-methylsulfanylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-26-16-11-9-15(10-12-16)17-6-3-4-7-18(17)22-21(25)19-8-5-13-23(19)20(24)14-27-2/h3-4,6-7,9-12,19H,5,8,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYINIXJGLAAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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